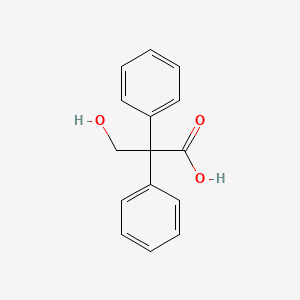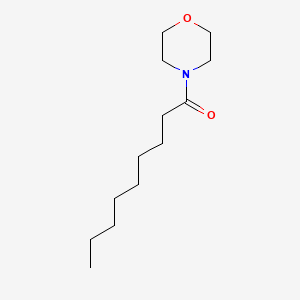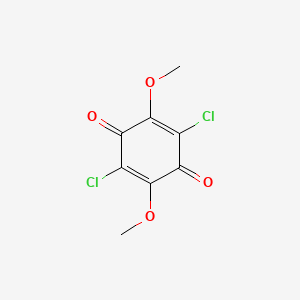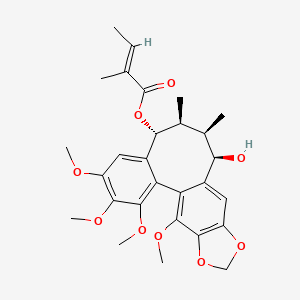
Fructose-6-phosphate
Descripción general
Descripción
Fructose-6-Phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group. It is a key intermediate in the glycolysis metabolic pathway and is produced by the isomerization of glucose-6-phosphate. This compound plays a crucial role in cellular metabolism and energy production .
Aplicaciones Científicas De Investigación
Fructose-6-Phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various biochemical compounds.
Biology: Plays a vital role in metabolic studies and understanding cellular respiration.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and other biotechnological applications
Mecanismo De Acción
Fructose-6-Phosphate exerts its effects primarily through its role in the glycolysis pathway. It is isomerized from glucose-6-phosphate by phosphoglucose isomerase and then phosphorylated to fructose-1,6-bisphosphate by phosphofructokinase. This phosphorylation is a key regulatory step in glycolysis, controlling the flow of glucose into the pathway and ultimately influencing energy production in cells .
Similar Compounds:
Glucose-6-Phosphate: An isomer of this compound, involved in the same metabolic pathway.
Fructose-1,6-bisphosphate: A downstream product in glycolysis.
Mannose-6-Phosphate: Another hexose phosphate involved in glycolysis and other metabolic pathways.
Uniqueness: this compound is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .
Direcciones Futuras
Increased sugar consumption, particularly fructose, is increasingly considered to be a contributor to the worldwide epidemics of obesity and diabetes and their associated cardiometabolic risks . Therefore, understanding fructose metabolism, including that of Fructose-6-phosphate, is of significant interest in current research.
Análisis Bioquímico
Biochemical Properties
Fructose-6-phosphate is involved in several biochemical reactions. It is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme phosphoglucose isomerase . This compound is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 . This compound interacts with various enzymes and proteins, including phosphofructokinase-2, which converts it to fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 . These interactions are crucial for regulating the glycolytic flux and maintaining cellular energy balance.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in glycolysis, where it is converted to fructose-1,6-bisphosphate, leading to the production of pyruvate and ATP . This compound also affects the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate . Additionally, this compound is involved in the regulation of insulin signaling and glucose homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with enzymes and proteins. It acts as a substrate for phosphoglucose isomerase and phosphofructokinase-1, facilitating the conversion of glucose-6-phosphate to fructose-1,6-bisphosphate . This compound also interacts with phosphofructokinase-2, leading to the formation of fructose-2,6-bisphosphate, which allosterically activates phosphofructokinase-1 and enhances glycolytic flux . These interactions are essential for maintaining cellular energy production and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that this compound can influence cellular function by modulating enzyme activities and metabolic pathways . In vitro and in vivo studies have demonstrated its role in regulating glucose metabolism and insulin signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance glycolytic flux and improve glucose homeostasis . High doses can lead to adverse effects, including hyperinsulinemia and metabolic dysregulation . These findings highlight the importance of dosage optimization in therapeutic applications involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . In glycolysis, it is converted to fructose-1,6-bisphosphate by phosphofructokinase-1 . In gluconeogenesis, it is produced from fructose-1,6-bisphosphate by fructose-1,6-bisphosphatase . This compound also participates in the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across the endoplasmic reticulum membrane by specific translocases . This compound can also be converted to glucose-6-phosphate and transported via glucose transporters . The distribution of this compound within cells is crucial for its metabolic functions and regulatory roles.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytosol and the endoplasmic reticulum . Its subcellular localization is essential for its activity and function in metabolic pathways. The presence of this compound in the endoplasmic reticulum is particularly important for its role in glucocorticoid activation and metabolic regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fructose-6-Phosphate can be synthesized through the isomerization of glucose-6-phosphate using the enzyme phosphoglucose isomerase. This reaction is reversible and occurs under physiological conditions .
Industrial Production Methods: In industrial settings, this compound is typically produced through enzymatic processes involving phosphoglucose isomerase. The process involves the conversion of glucose-6-phosphate to this compound in a controlled environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various products, including fructose-1,6-bisphosphate.
Reduction: It can be reduced to form other sugar phosphates.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as NAD+.
Reduction: Involves reducing agents like NADH.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products:
Fructose-1,6-bisphosphate: Formed through phosphorylation.
Glyceraldehyde-3-phosphate and dihydroxyacetone phosphate: Formed through cleavage of fructose-1,6-bisphosphate.
Propiedades
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
| Record name | Fructose-6-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
911 mg/mL | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
643-13-0, 6814-87-5 | |
| Record name | Fructose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)
